methyl 1H-tetrazol-1-ylacetate
Overview
Description
Methyl 1H-tetrazol-1-ylacetate is an organic compound with the molecular formula C4H6N4O2 . It has an average mass of 142.116 Da and a mono-isotopic mass of 142.049072 Da .
Molecular Structure Analysis
The InChI code for methyl 1H-tetrazol-1-ylacetate is 1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
Methyl 1H-tetrazol-1-ylacetate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemical Synthesis
Methyl 1H-tetrazol-1-ylacetate plays a role in the synthesis of various chemical compounds . It’s used in the formation of tetrazoles by cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . However, the outcomes of these syntheses are not specified.
Pharmaceutical Applications
Tetrazole and its derivatives, which would include methyl 1H-tetrazol-1-ylacetate, play a very important role in medicinal and pharmaceutical applications . They’re actively studied and are in various stages of clinical trials . However, the specific methods of application and outcomes are not detailed.
Biochemistry
In biochemistry, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . However, the specific role of methyl 1H-tetrazol-1-ylacetate in this process is not detailed.
Molecular Docking
Molecular docking studies play a vital role in deciding the synthesis of pharmacologically relevant tetrazole derivatives . However, the specific role of methyl 1H-tetrazol-1-ylacetate in these studies is not detailed.
Safety And Hazards
Methyl 1H-tetrazol-1-ylacetate is classified as a danger according to safety information . It has hazard statements H315-H319-H228, which indicate that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 2-(tetrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJVEFCNZKVRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390029 | |
Record name | methyl 1H-tetrazol-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-tetrazol-1-ylacetate | |
CAS RN |
55633-19-7 | |
Record name | methyl 1H-tetrazol-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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